A Technical Guide to the Discovery and Synthesis of Imeglimin Hydrochloride
A Technical Guide to the Discovery and Synthesis of Imeglimin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imeglimin hydrochloride is a first-in-class oral antidiabetic agent that has garnered significant attention for its unique mechanism of action targeting mitochondrial bioenergetics. As the first of the "glimin" class of drugs, it offers a novel approach to the management of type 2 diabetes mellitus (T2DM) by addressing the dual defects of impaired insulin secretion and decreased insulin sensitivity. This technical guide provides an in-depth overview of the discovery, development, and chemical synthesis of Imeglimin. It further details its mechanism of action, summarizes key clinical findings, and presents relevant experimental protocols for its study.
Discovery and Development
Imeglimin (formerly known as PXL008) was discovered by Poxel SA, a French biopharmaceutical company, in collaboration with Merck Serono. The development of Imeglimin was driven by the need for new T2DM therapies that could address the underlying pathophysiology of the disease with a favorable safety profile. The compound emerged from a research program focused on identifying novel agents that could improve mitochondrial function, a key factor in the pathogenesis of T2DM.
The initial patent for Imeglimin was filed in the early 2000s, and since then, it has undergone extensive preclinical and clinical development. In 2021, it was first approved for medical use in Japan for the treatment of type 2 diabetes.
Chemical Synthesis of Imeglimin Hydrochloride
The synthesis of Imeglimin hydrochloride involves a multi-step process. One of the common synthetic routes is outlined below. This process is designed for scalability and purity, which are critical for pharmaceutical manufacturing.
A key patented synthesis method involves the reaction of 2,4,6-trimethylaniline with chloroacetonitrile to form an intermediate, which is then cyclized with cyanamide to produce the core dihydro-1,3,5-triazine ring structure of Imeglimin. The final step involves the formation of the hydrochloride salt to improve its stability and bioavailability.
Diagram of the general synthesis pathway for Imeglimin:
Caption: General chemical synthesis route for Imeglimin Hydrochloride.
Mechanism of Action
Imeglimin's unique dual mechanism of action targets the core pathophysiology of T2DM by:
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Improving Insulin Secretion: Imeglimin enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. It is believed to achieve this by improving mitochondrial function, leading to increased ATP production, which is a key signal for insulin release.
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Enhancing Insulin Sensitivity: Imeglimin improves insulin action in peripheral tissues, such as the liver and skeletal muscle. This is also linked to its effects on mitochondrial function, leading to improved cellular energy metabolism and reduced insulin resistance.
The molecular mechanism of Imeglimin is thought to involve the modulation of mitochondrial respiratory chain complexes, particularly Complex I and Complex III. This leads to an increase in mitochondrial DNA, improved mitochondrial function, and a reduction in oxidative stress.
Signaling pathway of Imeglimin's action on pancreatic β-cells:
Caption: Imeglimin's effect on insulin secretion in pancreatic β-cells.
Clinical Data Summary
Imeglimin has been evaluated in numerous clinical trials, demonstrating its efficacy and safety in patients with T2DM. The TIMES (Trials of Imeglimin for Efficacy and Safety) program, which included three pivotal Phase 3 trials in Japan, provided key data for its approval.
| Parameter | TIMES 1 (Monotherapy) | TIMES 2 (Combination Therapy) | TIMES 3 (Combination with Insulin) |
| Primary Endpoint | HbA1c change from baseline at week 24 | HbA1c change from baseline at week 52 | HbA1c change from baseline at week 16 |
| Imeglimin (1000 mg BID) | -0.87% | -0.54% to -0.92% (depending on background therapy) | -0.60% |
| Placebo | +0.02% | N/A (active comparator) | +0.04% |
| p-value | <0.0001 | <0.0001 | <0.0001 |
Safety Profile: Imeglimin is generally well-tolerated. The most common adverse events reported in clinical trials were mild and transient, including nasopharyngitis and gastrointestinal events. The incidence of hypoglycemia with Imeglimin was low and comparable to placebo.
Experimental Protocols
Assessment of Mitochondrial Respiration in Intact Cells
This protocol describes a method to assess the effect of Imeglimin on mitochondrial oxygen consumption rate (OCR) using a Seahorse XF Analyzer.
Materials:
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Seahorse XF Cell Culture Microplates
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Cell line (e.g., INS-1E pancreatic β-cells)
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Culture medium
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Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
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Imeglimin hydrochloride
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Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
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Cell Seeding: Seed INS-1E cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
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Drug Treatment: On the day of the assay, replace the culture medium with Seahorse XF base medium and incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
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Assay Setup: Load the Seahorse XF cartridge with oligomycin, FCCP, and rotenone/antimycin A in the appropriate ports. Add Imeglimin or vehicle to the desired final concentration in the appropriate wells.
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Measurement: Place the cell culture microplate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol. This will measure basal OCR, ATP-linked OCR, maximal respiration, and non-mitochondrial respiration.
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Data Analysis: Normalize the OCR data to cell number or protein concentration. Compare the OCR parameters between Imeglimin-treated and vehicle-treated cells.
Workflow for the mitochondrial stress test:
Caption: Experimental workflow for the Seahorse mitochondrial stress test.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol outlines an in vitro method to measure the effect of Imeglimin on insulin secretion from pancreatic islets or β-cell lines.
Materials:
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Isolated pancreatic islets or β-cell line (e.g., MIN6)
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Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations
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Imeglimin hydrochloride
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Insulin ELISA kit
Procedure:
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Cell Culture/Islet Isolation: Culture MIN6 cells to confluency or isolate pancreatic islets from rodents.
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Pre-incubation: Pre-incubate the cells/islets in KRBH buffer with low glucose for 1-2 hours to allow them to reach a basal state of insulin secretion.
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Stimulation: Replace the pre-incubation buffer with KRBH buffer containing low or high glucose, with or without Imeglimin at various concentrations. Incubate for 1-2 hours at 37°C.
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Sample Collection: At the end of the incubation period, collect the supernatant.
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Insulin Measurement: Measure the insulin concentration in the collected supernatant using an insulin ELISA kit according to the manufacturer's instructions.
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Data Analysis: Normalize the insulin secretion to the total protein content or DNA content of the cells/islets. Compare the insulin secretion levels between different treatment groups.
Conclusion
Imeglimin hydrochloride represents a significant advancement in the treatment of type 2 diabetes. Its novel mechanism of action, centered on the improvement of mitochondrial function, allows it to address both insulin secretion and insulin sensitivity. The robust clinical data supporting its efficacy and safety, combined with its unique mode of action, positions Imeglimin as a valuable therapeutic option for a wide range of patients with T2DM. Further research into the broader effects of mitochondrial modulation may open up new avenues for the treatment of metabolic diseases.
